Cas no 2229372-89-6 (N,N-dimethyl-4-(nitromethyl)benzamide)

N,N-dimethyl-4-(nitromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-4-(nitromethyl)benzamide
- EN300-1748922
- 2229372-89-6
-
- インチ: 1S/C10H12N2O3/c1-11(2)10(13)9-5-3-8(4-6-9)7-12(14)15/h3-6H,7H2,1-2H3
- InChIKey: CLDBBSZFRBRHGV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C[N+](=O)[O-])=CC=1)N(C)C
計算された属性
- 精确分子量: 208.08479225g/mol
- 同位素质量: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 66.1Ų
N,N-dimethyl-4-(nitromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748922-0.25g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 0.25g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1748922-1.0g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1748922-10.0g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1748922-0.05g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1748922-1g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 1g |
$1057.0 | 2023-09-20 | ||
Enamine | EN300-1748922-0.1g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1748922-0.5g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1748922-10g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 10g |
$4545.0 | 2023-09-20 | ||
Enamine | EN300-1748922-5.0g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1748922-2.5g |
N,N-dimethyl-4-(nitromethyl)benzamide |
2229372-89-6 | 2.5g |
$2071.0 | 2023-09-20 |
N,N-dimethyl-4-(nitromethyl)benzamide 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
N,N-dimethyl-4-(nitromethyl)benzamideに関する追加情報
Comprehensive Overview of N,N-dimethyl-4-(nitromethyl)benzamide (CAS No. 2229372-89-6)
N,N-dimethyl-4-(nitromethyl)benzamide (CAS No. 2229372-89-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, often referred to by its systematic name or CAS number, is a derivative of benzamide with a nitromethyl group at the para position and dimethyl substitution on the nitrogen atom. Its molecular structure makes it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The compound's nitromethyl moiety is particularly noteworthy, as it introduces reactivity that can be leveraged in organic synthesis. Recent trends in chemical research highlight the growing demand for nitro-containing compounds, which are frequently used as intermediates in pharmaceuticals, agrochemicals, and advanced materials. Searches for "nitromethyl derivatives" and "benzamide applications" have surged, reflecting the scientific community's focus on these functional groups. N,N-dimethyl-4-(nitromethyl)benzamide fits into this niche, offering a versatile scaffold for further chemical modifications.
From a synthetic chemistry perspective, CAS No. 2229372-89-6 presents intriguing opportunities. The dimethylamino group enhances the compound's solubility in organic solvents, while the nitromethyl group provides a handle for subsequent transformations, such as reduction to amines or conversion to other functional groups. These characteristics align with current research trends emphasizing modular synthesis and green chemistry principles. Online queries like "how to modify nitromethyl groups" and "benzamide derivatives in drug discovery" underscore the relevance of such compounds in modern chemistry.
In the context of material science, N,N-dimethyl-4-(nitromethyl)benzamide has potential applications due to its aromatic core and polar substituents. The compound's ability to participate in hydrogen bonding and dipole-dipole interactions makes it a candidate for designing molecular crystals or polymeric materials with tailored properties. This aligns with the increasing interest in "functional organic materials" and "smart molecular design," as evidenced by search engine analytics. Researchers are particularly keen on exploring how the nitromethyl group influences material characteristics like thermal stability and optical properties.
The compound's stability under various conditions is another area of investigation. Laboratory studies suggest that CAS No. 2229372-89-6 maintains integrity under standard storage conditions, making it practical for experimental use. This property is crucial for industrial applications, where shelf life and handling are primary concerns. Searches for "stable nitro compounds" and "handling benzamide derivatives" indicate that these aspects are top-of-mind for many chemists and engineers working with similar substances.
Analytical characterization of N,N-dimethyl-4-(nitromethyl)benzamide typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The distinct signals from the dimethyl and nitromethyl groups facilitate structural confirmation, while chromatographic methods ensure purity assessment. These analytical approaches are frequently searched in conjunction with terms like "characterizing aromatic amides" and "nitro compound analysis," reflecting the compound's place in the broader analytical chemistry landscape.
Looking ahead, N,N-dimethyl-4-(nitromethyl)benzamide may find expanded utility in interdisciplinary research. Its structural features make it a potential candidate for catalysis studies, where the nitromethyl group could participate in unique reaction mechanisms. Additionally, the growing field of computational chemistry could benefit from this compound as a model system for studying electronic effects in substituted aromatics. These prospects correlate with rising search volumes for terms like "computational modeling of nitroaromatics" and "catalytic applications of benzamides."
In conclusion, CAS No. 2229372-89-6 represents a compelling case study in modern chemical research. Its balanced combination of reactivity and stability, coupled with the versatility of its nitromethyl and dimethylamino functionalities, positions it as a valuable building block for diverse applications. As scientific inquiry continues to explore the boundaries of functionalized aromatics, compounds like N,N-dimethyl-4-(nitromethyl)benzamide will undoubtedly play a pivotal role in advancing both fundamental knowledge and practical innovations.
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